![molecular formula C10H13NO6 B13963569 1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a tetrahydro-2H-pyran-4-yloxycarbonyl group attached
Preparation Methods
The synthesis of 1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of pyrrolidine-2,5-dione with tetrahydro-2H-pyran-4-yloxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tetrahydro-2H-pyran-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a drug candidate due to its unique structural properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-4-yloxy group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine-2,5-dione core may also play a role in binding to active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar compounds include:
4-[(2-Tetrahydropyranyl)oxy]phenol: This compound also features a tetrahydropyranyl group and is used in similar applications.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another compound with a tetrahydropyranyl group, used in the synthesis of potential inhibitors.
1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound is used in organic synthesis and shares structural similarities.
1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione stands out due to its unique combination of a pyrrolidine-2,5-dione core and a tetrahydro-2H-pyran-4-yloxy group, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO6 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) oxan-4-yl carbonate |
InChI |
InChI=1S/C10H13NO6/c12-8-1-2-9(13)11(8)17-10(14)16-7-3-5-15-6-4-7/h7H,1-6H2 |
InChI Key |
QBVZDKBMPNRNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



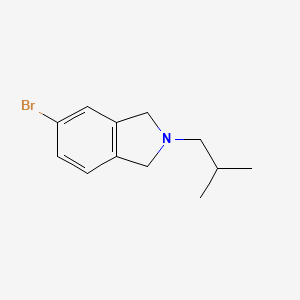
![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
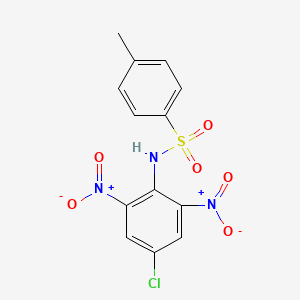
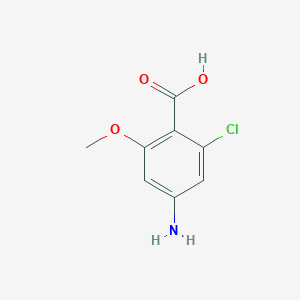
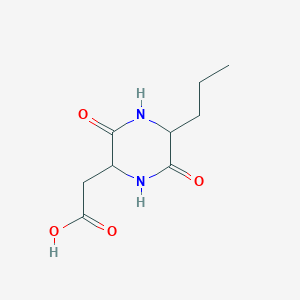
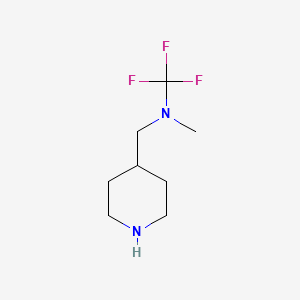
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
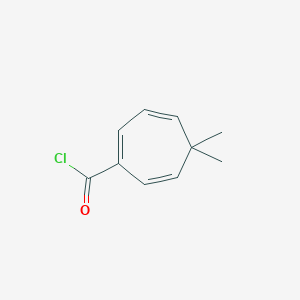

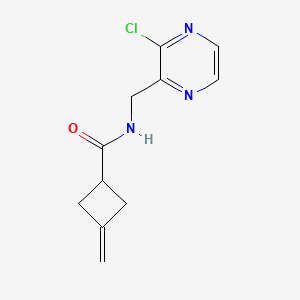

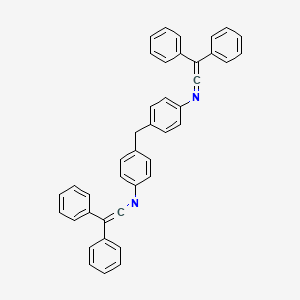
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
